7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and agricultural applications .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinolines .
Scientific Research Applications
Chemistry
In chemistry, 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Fluorinated quinolines have shown promise in inhibiting various enzymes, making them potential candidates for drug development .
Medicine
In medicine, this compound derivatives are explored for their antibacterial, antineoplastic, and antiviral activities. The incorporation of fluorine atoms often enhances the efficacy and selectivity of these compounds .
Industry
In industrial applications, fluorinated quinolines are used as components in liquid crystals and dyes. Their unique chemical properties make them valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules . The pathways involved often include modulation of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Uniqueness
What sets 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N/c1-6-4-7-2-3-10(11(13,14)15)16-9(7)5-8(6)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIFKJPVAOCPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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